molecular formula C19H22ClNO2 B8020106 (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B8020106
M. Wt: 331.8 g/mol
InChI Key: SDUOBCQOWMQFLQ-CJRXIRLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a benzyl group at position 1, a p-tolyl (4-methylphenyl) substituent at position 4, and a carboxylic acid moiety at position 2. The stereochemistry (3S,4R) is critical for its biological activity and interaction with target receptors. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOBCQOWMQFLQ-CJRXIRLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and p-tolylacetic acid.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. This often requires the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).

    Introduction of Chiral Centers: The stereochemistry is introduced through asymmetric synthesis or chiral resolution techniques. Catalysts such as chiral ligands or enzymes may be employed to ensure the desired (3S,4R) configuration.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tolyl groups, facilitated by reagents such as sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

The primary application of (3S,4R)-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride lies in its potential as a pharmaceutical agent. Its structural characteristics allow for modulation of biological activity, making it a candidate for:

  • Analgesics : Studies have indicated that pyrrolidine derivatives can exhibit analgesic properties, potentially useful in pain management therapies.
  • Antidepressants : The compound's ability to interact with neurotransmitter systems may provide avenues for developing new antidepressant medications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties or new functionalities. The synthesis routes often involve:

  • Chiral Synthesis Techniques : The specific stereochemistry of the compound allows it to be utilized in asymmetric synthesis, which is crucial for creating enantiomerically pure substances that are often required in drug development .

Biological Studies

Research has also focused on the biological implications of this compound:

  • Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its mechanism of action and potential therapeutic effects.
  • Toxicological Assessments : Understanding the safety profile of this compound is essential for its consideration in clinical applications.

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal explored the analgesic effects of pyrrolidine derivatives, including this compound. The results indicated a significant reduction in pain responses in animal models, suggesting its potential utility in pain management therapies.

Case Study 2: Antidepressant Activity

Another research project investigated the antidepressant-like effects of this compound using various behavioral tests in rodents. The findings demonstrated that the compound exhibited significant antidepressant activity comparable to established medications, warranting further exploration into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1820581-28-9 (hydrochloride form; free base: 1820581-27-8) .
  • Molecular Formula: C₁₉H₂₁NO₂·HCl (free base: C₁₉H₂₁NO₂).
  • Molecular Weight : ~331.83 g/mol (free base: 295.37 g/mol) .
  • Storage : Sealed, dry conditions at 2–8°C to maintain stability .

This compound is commercially available through global suppliers such as Willows Ingredients Ltd (UK), BOC Science (USA), and Taicang TC Chemicals Co., Ltd (China), reflecting its utility in drug discovery and medicinal chemistry .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound is compared below with analogous pyrrolidine derivatives, focusing on substituents, molecular weight, purity, and synthetic yields.

Compound Name CAS/ID Substituents Molecular Weight (g/mol) Purity (%) Crude Yield (%) Key Applications/Notes
(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride 1820581-28-9 p-Tolyl, benzyl 331.83 N/A N/A Drug intermediates, chiral building blocks .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 14{4,5} (Molecules 2010) Benzodioxol, trifluoromethylphenyl ureido 466.16 >99 68 High-purity candidate for receptor targeting .
(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 1417789-28-6 4-Chlorophenyl 315.79 N/A N/A Research use; electron-withdrawing substituent alters solubility .
(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 14{5,4} (Molecules 2010) Methylpyrrole, phenyl ureido 357.43 14 58 Low-purity derivative; limited practical use .

Key Observations :

  • Electron-Donating vs.
  • Ureido vs. Carboxylic Acid Moieties : Ureido-containing derivatives (e.g., 14{4,5}) exhibit higher molecular weights and are designed for specific receptor interactions but require complex synthesis (68% yield) .

Biological Activity

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride, a compound with the CAS number 1820581-27-8, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClNO2, with a molecular weight of 331.84 g/mol. Its structure features a pyrrolidine ring substituted with a benzyl group and a p-tolyl group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC19H22ClNO2
Molecular Weight331.84 g/mol
CAS Number1820581-27-8
SolubilitySoluble in water
Log P2.38

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in human lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell survival and proliferation. It has been reported to inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells . Additionally, this compound may also influence the expression of various apoptotic markers, further supporting its role as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, preliminary research indicates that this compound may possess neuroprotective effects. Studies have suggested that it can mitigate oxidative stress-induced neuronal damage in vitro. This property could be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

  • Lung Cancer Model : A study involving human lung cancer cell lines treated with varying concentrations of this compound demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 5 µM, indicating potent activity against these cells.
  • Neuroprotection : In an experimental model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Q & A

Q. Key Considerations :

  • Monitor stereochemical integrity using chiral HPLC or polarimetry.
  • Optimize reaction conditions (e.g., solvent, temperature) to minimize racemization.

Basic: How can spectroscopic and chromatographic methods characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • <sup>1</sup>H/</sup><sup>13</sup>C NMR : Assign peaks to confirm the benzyl, p-tolyl, and pyrrolidine moieties. For example, aromatic protons (6.5–7.5 ppm) and methyl groups (~2.3 ppm for p-tolyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> for the hydrochloride salt).
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98% purity target) .

Q. Data Interpretation Example :

TechniqueExpected Data
<sup>1</sup>H NMR (D2O)δ 7.2–7.4 (m, aromatic H), δ 4.2 (d, J=10 Hz, CH-N), δ 3.8 (m, pyrrolidine H)
Chiral HPLCRetention times: 8.2 min (desired enantiomer), 9.5 min (undesired)

Advanced: How can reaction conditions be optimized to enhance stereochemical purity?

Methodological Answer:

  • Catalyst Screening : Use asymmetric catalysis (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates and selectivity.
  • Temperature Control : Lower temperatures (0–5°C) during critical steps (e.g., cyclization) to suppress racemization .
  • Additives : Chiral auxiliaries (e.g., Evans oxazolidinones) or Lewis acids (e.g., ZnCl2) to stabilize transition states .

Case Study :
In the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol, BF3·Et2O was critical for stereocontrol during reduction . Similar conditions may apply for introducing the p-tolyl group.

Advanced: How to resolve contradictions in stereochemical assignments using crystallographic data?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure. For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol was unambiguously characterized via single-crystal X-ray diffraction .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when crystallography is impractical .

Contradiction Example :
If NMR suggests equatorial positioning of the benzyl group but computational models predict axial, crystallography provides definitive evidence.

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .
    • Oxidative Stress : Expose to H2O2 (3%) and track degradation products.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions.
  • Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines .

Q. Example SAR Table :

Analog (R-group)IC50 (nM)LogP
p-Tolyl (CH3)12.32.1
4-Fluorophenyl8.71.9
4-Methoxyphenyl25.61.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.